An In-depth Technical Guide to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
An In-depth Technical Guide to 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- (CAS No. 18171-24-9). This bifunctional organosilane, possessing both a reactive chloromethyl group and a terminal hydroxyl group, is a versatile building block in organic synthesis with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this compound's unique structural features. We will explore its role as a linker and a component in creating advanced silyl ether-based prodrugs, supported by detailed reaction mechanisms and proposed experimental protocols.
Introduction
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is an organosilane of growing interest due to its dual functionality. The presence of a chloromethyl group attached to the silicon atom and a primary alcohol at the terminus of a propyl chain offers two distinct reactive centers. This unique arrangement allows for its use in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[1] In the realm of pharmaceutical sciences, functionalized silanes are gaining prominence for their role in enhancing drug stability, solubility, and enabling controlled-release formulations.[2] The ability to form silyl ether linkages, which can be designed to be labile under specific physiological conditions, positions 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- as a key component in the development of innovative prodrug strategies.[3][4] This guide will delve into the core chemical properties of this compound, outline a probable synthetic pathway, and explore its reactivity and applications, with a particular focus on its utility in drug discovery and development.
Chemical and Physical Properties
Precise experimental data for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not widely available in the public domain. The following table summarizes its known identity and predicted physicochemical properties based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| IUPAC Name | 3-[(Chloromethyl)dimethylsilyl]propan-1-ol | - |
| CAS Number | 18171-24-9 | [1][5] |
| Molecular Formula | C₆H₁₅ClOSi | [1][5] |
| Molecular Weight | 166.72 g/mol | [1][5] |
| Predicted Boiling Point | ~190-210 °C at 760 mmHg | Prediction based on similar functionalized silanes |
| Predicted Density | ~0.95 - 1.05 g/cm³ | Prediction based on similar functionalized silanes |
| Predicted Refractive Index | ~1.45 - 1.47 | Prediction based on similar functionalized silanes |
| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols). Expected to have limited solubility in water. | General knowledge of organosilanes |
Synthesis
A highly plausible and efficient method for the synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is the platinum-catalyzed hydrosilylation of allyl alcohol with chlorodimethylsilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of allyl alcohol.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Detailed Experimental Protocol
Objective: To synthesize 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- via hydrosilylation.
Materials:
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Allyl alcohol (freshly distilled)
-
Chlorodimethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and an addition funnel.
-
Under a positive pressure of inert gas, charge the flask with allyl alcohol and anhydrous toluene.
-
Add Karstedt's catalyst to the reaction mixture.
-
Slowly add chlorodimethylsilane to the reaction mixture via the addition funnel at room temperature. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-.
Reactivity and Mechanistic Insights
The reactivity of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is dominated by its two functional groups: the terminal hydroxyl group and the chloromethylsilyl moiety.
Reactions of the Hydroxyl Group
The primary alcohol can undergo typical reactions such as esterification, etherification, and oxidation. More importantly, in the context of drug development, it can be converted into a silyl ether. This reaction is fundamental for creating prodrugs where a therapeutic agent with a hydroxyl group is linked to the silicon atom.
Caption: Formation of a silyl ether-linked prodrug.
Reactions of the Chloromethyl Group
The chloromethyl group is a versatile electrophilic site. The chlorine atom can be displaced by a variety of nucleophiles in substitution reactions. This allows for the covalent attachment of the entire silylpropyl alcohol moiety to other molecules, making it a useful linker.
Caption: Nucleophilic substitution at the chloromethyl group.
Applications in Drug Development
The bifunctional nature of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- makes it a valuable tool in medicinal chemistry.
Silyl Ether-Based Prodrugs
Silyl ethers are increasingly used as linkages in prodrug design due to their tunable stability.[2] The rate of hydrolysis of the silyl ether bond can be modulated by altering the steric and electronic environment around the silicon atom.[3][4] By incorporating a drug molecule containing a hydroxyl group with 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-, a prodrug can be synthesized. The release of the active drug can be triggered by changes in pH, such as the acidic environment of tumor tissues or within cellular lysosomes.[3][4]
Linker for Bioconjugation
The chloromethyl group provides a reactive handle for attaching the molecule to biomolecules or larger drug delivery systems. For instance, it can react with amine or thiol groups on proteins or peptides. The propanol end can then be used to attach another molecule of interest, effectively acting as a linker.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted)
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δ ~3.6 ppm (t, 2H): Protons of the -CH₂OH group.
-
δ ~2.8 ppm (s, 2H): Protons of the -CH₂Cl group.
-
δ ~1.6 ppm (m, 2H): Protons of the central -CH₂- group in the propyl chain.
-
δ ~0.6 ppm (t, 2H): Protons of the -CH₂- group adjacent to the silicon atom.
-
δ ~0.1 ppm (s, 6H): Protons of the two -CH₃ groups on the silicon atom.
-
A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift dependent on concentration and solvent.
¹³C NMR (Predicted)
-
δ ~65 ppm: Carbon of the -CH₂OH group.
-
δ ~28 ppm: Carbon of the -CH₂Cl group.
-
δ ~25 ppm: Carbon of the central -CH₂- group in the propyl chain.
-
δ ~15 ppm: Carbon of the -CH₂- group adjacent to the silicon atom.
-
δ ~ -2 ppm: Carbons of the two -CH₃ groups on the silicon atom.
FTIR (Predicted)
-
~3350 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1250 cm⁻¹ and ~800 cm⁻¹: Characteristic Si-CH₃ vibrations.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show fragmentation patterns typical for organosilanes. Common fragments would include the loss of a methyl group ([M-15]⁺) and the chloromethyl group ([M-49]⁺). The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio).
Safety and Handling
While a specific material safety data sheet (MSDS) for 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is not widely available, precautions for handling similar functionalized organosilanes should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for chemical fires.[6][7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a bifunctional molecule with considerable potential as a building block in organic synthesis, particularly within the pharmaceutical industry. Its ability to act as a linker and to form tunable silyl ether prodrugs makes it a valuable tool for drug development professionals. While further experimental characterization is needed, this guide provides a solid foundation for understanding and utilizing the chemical properties of this versatile compound.
References
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LookChem. (n.d.). Cas 18171-24-9, 3-((chloroMethyl)diMethylsilyl)propan-1-ol. Retrieved from [Link]
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Pramol-Chemie AG. (2023). Safety data sheet. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-[(Chloromethyl)dimethylsilyl]propan-1-ol. Retrieved from [Link]
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